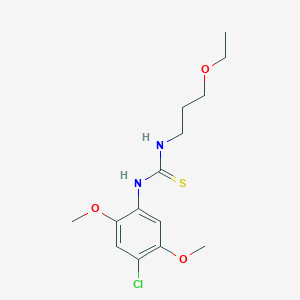
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea, also known as CLEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CLEP belongs to the class of thioureas, which are known for their diverse biological activities.
作用机制
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea exerts its biological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound also activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress. Additionally, this compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain.
实验室实验的优点和局限性
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological effects. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not yet been extensively studied for its potential side effects, which could limit its use in clinical applications.
未来方向
There are several future directions for research on 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the optimal dosage and administration route for this compound. Finally, more studies are needed to determine the potential side effects of this compound and its long-term safety profile.
合成方法
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea can be synthesized by reacting 4-chloro-2,5-dimethoxybenzoyl isothiocyanate with 3-ethoxypropylamine. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified by column chromatography to obtain pure this compound.
科学研究应用
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C14H21ClN2O3S |
|---|---|
分子量 |
332.8 g/mol |
IUPAC 名称 |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea |
InChI |
InChI=1S/C14H21ClN2O3S/c1-4-20-7-5-6-16-14(21)17-11-9-12(18-2)10(15)8-13(11)19-3/h8-9H,4-7H2,1-3H3,(H2,16,17,21) |
InChI 键 |
BHGLNRFLSYYIEB-UHFFFAOYSA-N |
SMILES |
CCOCCCNC(=S)NC1=CC(=C(C=C1OC)Cl)OC |
规范 SMILES |
CCOCCCNC(=S)NC1=CC(=C(C=C1OC)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea](/img/structure/B216383.png)




![Ethyl 4-[(4-sulfamoylphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216389.png)



![Ethyl 4-[(3,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216400.png)


